2-[(Oxan-3-yl)methoxy]pyrazine
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Overview
Description
2-[(Oxan-3-yl)methoxy]pyrazine is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of pyrazines, which are known for their aromatic properties and presence in various natural and synthetic products .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activity.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
Target of Action
2-[(Oxan-3-yl)methoxy]pyrazine is a member of the methoxypyrazine class of compounds . Methoxypyrazines are known to produce odors and are often associated with certain wines or used as defensive chemicals by insects . They have also been identified as additives in cigarette manufacture . .
Mode of Action
Methoxypyrazines, in general, are known to interact with olfactory receptors, producing various odors
Biochemical Pathways
Methoxypyrazines are known to be involved in the production of certain flavors in wines .
Result of Action
Methoxypyrazines are known to produce various odors, suggesting that they may have an effect on olfactory receptors .
Action Environment
It is known that methoxypyrazines can be influenced by factors such as microclimate, season, and region, which can affect their composition and quality in wines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-3-yl)methoxy]pyrazine typically involves the reaction of oxan-3-yl methanol with pyrazine under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the hydroxyl group of oxan-3-yl methanol is replaced by the pyrazine ring . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalytic systems and automated processes ensures high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(Oxan-3-yl)methoxy]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Pyrazine oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
3-Isobutyl-2-methoxypyrazine: Known for its strong odor and presence in certain wines.
3-Isopropyl-2-methoxypyrazine: Used as a flavoring agent and in the study of insect defense mechanisms.
Uniqueness
2-[(Oxan-3-yl)methoxy]pyrazine is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Unlike other methoxypyrazines, it has shown potential in a wider range of applications, including medicinal chemistry and industrial uses.
Properties
IUPAC Name |
2-(oxan-3-ylmethoxy)pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-9(7-13-5-1)8-14-10-6-11-3-4-12-10/h3-4,6,9H,1-2,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOMQEXIHLTMBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)COC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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